molecular formula C10H6BrIN2O B7892982 5-Bromo-2-(4-iodo-phenoxy)-pyrimidine

5-Bromo-2-(4-iodo-phenoxy)-pyrimidine

Cat. No.: B7892982
M. Wt: 376.98 g/mol
InChI Key: HJIOEPGYSRUFKY-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-iodo-phenoxy)-pyrimidine is an organic compound that belongs to the class of halogenated pyrimidines This compound is characterized by the presence of bromine and iodine atoms attached to a phenoxy-pyrimidine core

Preparation Methods

The synthesis of 5-Bromo-2-(4-iodo-phenoxy)-pyrimidine typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-chloropyrimidine and 4-iodophenol.

    Reaction Conditions: The reaction between 5-bromo-2-chloropyrimidine and 4-iodophenol is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Chemical Reactions Analysis

5-Bromo-2-(4-iodo-phenoxy)-pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents. For example, palladium-catalyzed cross-coupling reactions can be used to replace the halogen atoms with different aryl or alkyl groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under suitable conditions. For instance, the phenoxy group can be oxidized to form phenol derivatives.

    Formation of Complexes: The compound can form coordination complexes with metal ions, which can be useful in catalysis and material science.

Scientific Research Applications

5-Bromo-2-(4-iodo-phenoxy)-pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a potential candidate for drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-iodo-phenoxy)-pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

5-Bromo-2-(4-iodo-phenoxy)-pyrimidine can be compared with other halogenated pyrimidines, such as:

    5-Bromo-2-chloropyrimidine: Similar in structure but lacks the phenoxy and iodine groups, making it less versatile in certain applications.

    4-Iodo-2-(4-bromophenoxy)-pyrimidine: An isomer with the positions of bromine and iodine atoms swapped, which can lead to different reactivity and applications.

    2-(4-Iodophenoxy)-5-chloropyrimidine:

The unique combination of bromine and iodine atoms in this compound makes it distinct and valuable for specific research and industrial applications.

Properties

IUPAC Name

5-bromo-2-(4-iodophenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrIN2O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIOEPGYSRUFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=N2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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